molecular formula C13H11Cl2NO B14015785 3-(Benzyloxy)-2,6-dichloroaniline

3-(Benzyloxy)-2,6-dichloroaniline

Cat. No.: B14015785
M. Wt: 268.13 g/mol
InChI Key: IJGXZBOEHWFPPX-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2,6-dichloroaniline is an organic compound characterized by the presence of a benzyl ether group attached to a dichloroaniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2,6-dichloroaniline typically involves the reaction of 2,6-dichloroaniline with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetone under reflux conditions to facilitate the formation of the benzyl ether linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)-2,6-dichloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Benzyloxy)-2,6-dichloroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2,6-dichloroaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways depend on the specific application and target organism .

Comparison with Similar Compounds

  • 3-(Benzyloxy)-2-chloroaniline
  • 3-(Benzyloxy)-4,6-dichloroaniline
  • 2,6-Dichloroaniline

Comparison: 3-(Benzyloxy)-2,6-dichloroaniline is unique due to the presence of both benzyl ether and dichloroaniline moieties, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced stability or specific interactions with biological targets .

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a compound of considerable interest for further research and development.

Properties

Molecular Formula

C13H11Cl2NO

Molecular Weight

268.13 g/mol

IUPAC Name

2,6-dichloro-3-phenylmethoxyaniline

InChI

InChI=1S/C13H11Cl2NO/c14-10-6-7-11(12(15)13(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2

InChI Key

IJGXZBOEHWFPPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Cl)N)Cl

Origin of Product

United States

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